2-Isopropoxyphenol

Description

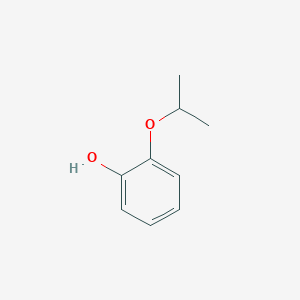

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCUUYCDKVNVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041431 | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100 - 102 °C | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4812-20-8, 28801-34-5 | |

| Record name | 2-Isopropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzendiol, (1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028801345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-isopropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X51P4UE6X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropoxyphenol from Catechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropoxyphenol from catechol, a key intermediate in the production of various pharmaceuticals and agrochemicals. The document details the prevalent synthetic methodologies, with a focus on the phase-transfer catalyzed Williamson ether synthesis. It includes detailed experimental protocols, a comparative analysis of reaction parameters, and a discussion of potential side reactions and purification strategies.

Introduction

This compound, also known as catechol monoisopropyl ether, is a valuable building block in organic synthesis. Its preparation from the readily available starting material, catechol, is a reaction of significant industrial interest. The selective mono-O-alkylation of catechol presents a challenge due to the presence of two nucleophilic hydroxyl groups, which can lead to the formation of undesired byproducts such as the diether and C-alkylated products. This guide focuses on a robust and selective method for the synthesis of this compound, employing a solid-liquid phase-transfer catalysis approach.

Synthetic Methodologies

The primary method for the synthesis of this compound from catechol is the Williamson ether synthesis. This reaction involves the deprotonation of one of catechol's hydroxyl groups to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide. To enhance the selectivity and reaction rate, phase-transfer catalysis (PTC) is often employed.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 mechanism.[1][2][3] In the context of this compound synthesis, the reaction involves the nucleophilic attack of the catecholate anion on an isopropyl halide. The use of a secondary alkyl halide like isopropyl bromide can lead to a competing E2 elimination side reaction, although in this specific synthesis, the etherification is the predominant pathway.[4]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid).[5][6][7] In the synthesis of this compound, a solid alkaline base is used to deprotonate catechol, and a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the catecholate anion from the solid phase to the organic phase where it can react with the isopropyl halide.[8] This method offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from catechol via solid-liquid phase-transfer catalyzed Williamson ether synthesis proceeds through a series of steps:

-

Deprotonation: The solid alkaline base (e.g., sodium carbonate) deprotonates one of the hydroxyl groups of catechol, forming the sodium catecholate salt on the surface of the solid base.

-

Ion Pair Formation: The lipophilic cation of the phase-transfer catalyst (e.g., tetrabutylammonium (B224687), Q⁺) exchanges its counter-ion (e.g., bromide) for the catecholate anion at the solid-liquid interface, forming a lipophilic ion pair (Q⁺⁻OC₆H₄OH).

-

Phase Transfer: This ion pair is soluble in the organic solvent and diffuses from the interface into the bulk organic phase.

-

Nucleophilic Attack: In the organic phase, the "naked" and highly reactive catecholate anion undergoes an SN2 reaction with the isopropyl halide, forming this compound and regenerating the phase-transfer catalyst's original salt form (e.g., Q⁺Br⁻).

-

Catalyst Regeneration: The regenerated catalyst can then return to the interface to start another catalytic cycle.

Figure 1: Reaction mechanism of solid-liquid phase-transfer catalyzed synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from experimental examples for the synthesis of this compound.

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Catechol | 110 g (1 mole) | 110 g (1 mole) |

| Isopropyl Bromide | 123 g (1 mole) | 123 g (1 mole) |

| Sodium Carbonate | 58 g (0.55 moles) | 58 g (0.55 moles) |

| Catalyst | ||

| Tetrabutylammonium Bromide | 46 g (0.1427 moles) | - |

| Solvent | ||

| Isobutyl Alcohol | 240 ml | 240 ml |

| Decalin | 560 ml | 560 ml |

| Reaction Conditions | ||

| Temperature | 90°C | 90°C |

| Reaction Time | 15 hours | 5 hours |

| Results | ||

| Catechol Conversion | 58.38% | 6.31% |

| This compound Yield | 94.38% (molar) | - |

Data extracted from European Patent EP 0151392 A2.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the findings in the cited patent.

Materials and Equipment

-

Reactants: Catechol, isopropyl bromide, sodium carbonate (anhydrous), sodium hydrosulfite.

-

Catalyst: Tetrabutylammonium bromide.

-

Solvents: Isobutyl alcohol, decalin.

-

Equipment: 2000 ml reactor, mechanical stirrer, heating mantle, thermometer, nitrogen inlet, condenser, filtration apparatus, distillation apparatus.

Synthetic Procedure

-

Reaction Setup: A 2000 ml reactor is charged with a solvent mixture of 240 ml of isobutyl alcohol and 560 ml of decalin.

-

Addition of Reactants: To the solvent mixture, add 110 g (1 mole) of catechol, 123 g (1 mole) of isopropyl bromide, 58 g (0.55 moles) of sodium carbonate, 1.6 g of sodium hydrosulfite, and 46 g (0.1427 moles) of tetrabutylammonium bromide as the phase-transfer catalyst.

-

Reaction Execution: The reaction is carried out under a nitrogen atmosphere with energetic agitation. The mixture is heated to and maintained at a temperature of 90°C for 15 hours.

-

Work-up:

-

Cool the reaction mixture to ambient temperature.

-

Separate the inorganic salts by filtration.

-

The filtrate is distilled under reduced pressure to recover the isobutyl alcohol and any unreacted isopropyl bromide, which can be recycled.

-

-

Product Isolation: The distillation residue consists of two phases which are separated at ambient temperature.

-

Purification: The upper phase, which is rich in this compound, is subjected to fractional distillation to obtain the purified product. The separated solvent, primarily decalin, can be recycled.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenol, a significant metabolite of the carbamate (B1207046) insecticide propoxur, is a molecule of interest in toxicological and environmental studies.[1][2][3] Understanding its physicochemical properties is paramount for predicting its environmental fate, biological interactions, and for the development of analytical methods for its detection. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its metabolic origin.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [4][5] |

| Molecular Weight | 152.19 g/mol | [4][5] |

| Physical State | Clear light yellow to light red-brown liquid; also reported as a solid. | [3][4][6] |

| Boiling Point | 100-102 °C at 11 mmHg | [3][6] |

| Density | 1.03 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.514 | [6] |

Note on Physical State: While several sources describe this compound as a liquid at room temperature, it is also listed as a solid in some databases.[3][4][6] This discrepancy may be due to the presence of impurities or different polymorphic forms. An experimental melting point could not be definitively sourced.

Table 2: Chemical and Solubility Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4812-20-8 | [3][7] |

| pKa (Predicted) | 9.99 ± 0.35 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.09 | [4] |

| Water Solubility | Soluble | [3][7] |

| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and methanol. | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), are applicable.

Determination of Boiling Point (OECD Guideline 103)

This method involves distilling the substance to determine its boiling temperature. For a substance like this compound, which has a boiling point above 100 °C at reduced pressure, a vacuum distillation apparatus would be employed. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, corrected to standard atmospheric pressure.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The method involves measuring the mass of a known volume of the substance at a specified temperature (e.g., 25 °C) and calculating the density.

Determination of Water Solubility (ASTM E1148)

The flask method is a common procedure for determining the water solubility of organic compounds. A saturated solution of this compound in water is prepared by shaking an excess of the compound with water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake-flask method is a widely used technique to determine the LogP value. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then added to this two-phase system, and the mixture is shaken until equilibrium is achieved. The concentration of this compound in both the n-octanol and water phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.

Determination of pKa

The pKa of a phenolic compound like this compound can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the phenol (B47542) has been neutralized. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance as a function of pH.

Metabolic Pathway of Propoxur to this compound

This compound is a primary metabolite of the insecticide propoxur. The metabolic transformation primarily occurs in the liver and involves hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxylesterases and the cytochrome P450 enzyme system.[1]

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected and influence its behavior in various systems.

References

- 1. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 4812-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-异丙氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Isopropoxyphenol (CAS: 4812-20-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 2-isopropoxyphenol (CAS: 4812-20-8). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Core Properties of this compound

This compound, also known as o-isopropoxyphenol or catechol monoisopropyl ether, is an aromatic organic compound. It is a derivative of catechol and finds applications as a key intermediate in the synthesis of various compounds, most notably the carbamate (B1207046) insecticide, propoxur.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 4812-20-8 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Clear, colorless to pale yellow or light red-brown liquid | [1] |

| Boiling Point | 100-102 °C at 11 mmHg | [1] |

| Density | 1.03 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.514 | [1] |

| Flash Point | 190 °F | [1] |

| Water Solubility | Soluble | [1] |

| pKa | 9.99 ± 0.35 (Predicted) | [1] |

Safety and Toxicological Data

| Hazard Information | Details | Source |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This compound is typically synthesized via the Williamson ether synthesis, which involves the reaction of a deprotonated catechol with an isopropyl halide. Below is a detailed experimental protocol derived from standard laboratory procedures for this reaction.

Materials:

-

Catechol

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1 equivalent) and the chosen solvent (e.g., acetone).

-

Deprotonation: Add a base such as anhydrous potassium carbonate (1.5 equivalents) to the mixture. Stir the suspension at room temperature for 30 minutes. The base deprotonates one of the hydroxyl groups of catechol to form the corresponding phenoxide.

-

Alkylation: Slowly add isopropyl bromide (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

References

Spectroscopic Analysis of 2-Isopropoxyphenol: A Technical Guide

Introduction: 2-Isopropoxyphenol, a significant organic compound utilized in the synthesis of various chemical products, including pesticides, possesses a unique molecular structure amenable to comprehensive spectroscopic characterization. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule for identification, purity assessment, and structural elucidation.

Data Presentation: Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.5-6.0 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

| ~4.5 | Septet | 1H | Isopropoxy methine proton (-CH(CH₃)₂) |

| ~1.3 | Doublet | 6H | Isopropoxy methyl protons (-CH(CH₃)₂) |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145-148 | Quaternary | C-O (Phenolic) |

| ~144-147 | Quaternary | C-O (Isopropoxy) |

| ~120-123 | Tertiary | Aromatic CH |

| ~118-120 | Tertiary | Aromatic CH |

| ~114-116 | Tertiary | Aromatic CH |

| ~113-115 | Tertiary | Aromatic CH |

| ~70-72 | Tertiary | Isopropoxy methine (-CH) |

| ~21-23 | Primary | Isopropoxy methyl (-CH₃) |

Solvent: CDCl₃. Note: Specific peak assignments can vary based on the specific aromatic carbon.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3300-3500 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~2850-3000 | Medium-Strong | C-H Stretch | Alkyl (Isopropoxy) |

| ~3000-3100 | Medium | C-H Stretch | Aromatic |

| ~1500-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200-1250 | Strong | C-O Stretch | Aryl Ether |

| ~1100-1150 | Strong | C-O Stretch | Alkyl Ether |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 110 | Very High (Base Peak) | [M - C₃H₆]⁺ |

| 81 | Medium | Fragmentation Ion |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of neat (undiluted) this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. Subsequently, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification before analysis.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and also induces fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 2-Isopropoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropoxyphenol, a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. Understanding the solubility of this compound in a range of organic solvents is critical for its synthesis, purification, formulation, and quality control. This document details the theoretical and practical aspects of its solubility, provides a standardized experimental protocol for its determination, and presents solubility data in several common organic solvents.

Introduction to this compound

This compound (also known as o-isopropoxyphenol) is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Structurally, it is a derivative of phenol (B47542) with an isopropoxy group at the ortho position. Its physical and chemical properties, including its solubility, are influenced by the interplay between the polar hydroxyl group and the more nonpolar isopropoxy and phenyl moieties. This balance dictates its interaction with various solvents, a crucial parameter in process chemistry and drug development. While qualitatively understood to be soluble in water and slightly soluble in solvents like chloroform (B151607) and methanol, detailed quantitative data is essential for precise applications.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a selection of common organic solvents at standard temperature and pressure (25 °C and 1 atm).

Disclaimer: The following quantitative data is illustrative and intended to serve as a practical example for researchers. Due to a lack of publicly available, experimentally verified quantitative solubility data for this compound in these specific organic solvents, these values are hypothetical and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 15.2 | 1.00 |

| Ethanol | C₂H₅OH | 4.3 | 12.8 | 0.84 |

| Acetone | C₃H₆O | 5.1 | 25.5 | 1.68 |

| Chloroform | CHCl₃ | 4.1 | 8.9 | 0.58 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 30.4 | 2.00 |

| Toluene | C₇H₈ | 2.4 | 5.3 | 0.35 |

| n-Hexane | C₆H₁₄ | 0.1 | 0.8 | 0.05 |

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed glass flasks

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

3.3. Quantification

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, accounting for the dilution.

-

3.4. Data Reporting

The solubility is typically reported in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle, where the balance of its polar and non-polar characteristics determines its affinity for a given solvent.

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to favorable interactions and higher solubility.

-

Non-polar Solvents (e.g., n-Hexane, Toluene): The non-polar aromatic ring and the isopropoxy group of this compound allow for van der Waals interactions with non-polar solvents, resulting in some degree of solubility. However, the presence of the polar hydroxyl group limits its miscibility with highly non-polar solvents.

-

Aprotic Polar Solvents (e.g., Acetone): These solvents possess a dipole moment and can interact with the polar hydroxyl group, while their organic character allows for interaction with the non-polar parts of the molecule, often leading to good solubility.

The logical relationship between the solute, solvent, and external factors on solubility is depicted in the diagram below.

Caption: Factors influencing solubility.

References

An In-depth Technical Guide on the Thermal Stability of 2-Isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 2-Isopropoxyphenol (CAS 4812-20-8), a key intermediate in the synthesis of various pharmaceutical and chemical compounds. Due to the limited publicly available data on its specific thermal decomposition profile, this document also outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to rigorously assess its thermal stability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are fundamental for understanding the compound's behavior under various thermal conditions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 100-102 °C at 11 mmHg | [1][4] |

| Density | 1.03 g/mL at 25 °C | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Refractive Index | n20/D 1.514 | |

| Melting Point (Calculated) | 336.56 K (63.41 °C) | [5] |

Assessing Thermal Stability: Experimental Protocols

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques. The following sections detail the generalized experimental methodologies for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition, and the residual mass.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere by purging the DSC cell with high-purity nitrogen or argon at a constant flow rate (typically 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature and peak temperature of any exothermic event can provide information about the decomposition process.

Visualizing the Thermal Analysis Workflow

The logical flow of the experimental work to determine the thermal stability of this compound is illustrated in the diagram below.

Caption: Workflow for Thermal Stability Assessment.

Safety Considerations

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All experimental work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

- 1. This compound | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4812-20-8 | LGC Standards [lgcstandards.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound (CAS 4812-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemicalbook.com [chemicalbook.com]

The Core of 2-Isopropoxyphenol Degradation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the proposed metabolic pathway for 2-isopropoxyphenol, a compound of interest in drug development and environmental science. While direct research on the degradation of this compound is limited, this document outlines a scientifically plausible pathway based on the well-documented microbial degradation of structurally analogous aromatic compounds, particularly guaiacol (B22219) (2-methoxyphenol). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic fate of this and similar compounds.

Proposed Degradation Pathway of this compound

The proposed aerobic degradation of this compound is initiated by an O-dealkylation reaction, a common enzymatic strategy employed by microorganisms to break down substituted aromatic ethers. This initial step is followed by the cleavage of the aromatic ring, leading to intermediates that can enter central metabolic pathways.

Step 1: O-Deisopropylation to Catechol

The degradation is hypothesized to commence with the enzymatic removal of the isopropyl group from this compound, yielding catechol and acetone. This O-dealkylation is likely catalyzed by a monooxygenase system, such as a cytochrome P450 monooxygenase, which has been shown to be responsible for the O-demethylation of guaiacol in bacteria like Rhodococcus species.[1][2] This reaction incorporates one atom of molecular oxygen into the substrate.

Step 2: Catechol Ring Cleavage via the Meta-Cleavage Pathway

The resulting intermediate, catechol, is a central metabolite in the degradation of many aromatic compounds and is typically channeled into one of two main ring-fission pathways: the ortho-cleavage pathway or the meta-cleavage pathway. For substituted catechols and related compounds, the meta-cleavage pathway is a common route.[3][4]

In this pathway, catechol 2,3-dioxygenase, a non-heme iron-containing enzyme, catalyzes the extradiol cleavage of the catechol ring between the hydroxylated carbons and an adjacent non-hydroxylated carbon.[3][5] This reaction results in the formation of a yellow-colored product, 2-hydroxymuconic semialdehyde.

Step 3: Downstream Metabolism to Central Metabolites

2-Hydroxymuconic semialdehyde is then further metabolized through a series of enzymatic reactions involving a hydrolase and a dehydrogenase, ultimately leading to the formation of pyruvate (B1213749) and acetaldehyde.[3][5] These molecules can then enter the tricarboxylic acid (TCA) cycle, providing carbon and energy for the microorganism.

Quantitative Data on Analogous Compound Degradation

Table 1: Microbial Degradation of Guaiacol

| Microorganism | Substrate Concentration | Degradation Rate/Efficiency | Reference |

| Rhodococcus opacus PD630 | Not specified | Efficient degradation | [1] |

| Rhodococcus rhodochrous | Not specified | Complete consumption | [2] |

| Fenton Process | Initial COD not specified | 90% COD elimination | [6] |

| Solar Photo-Fenton Process | Initial COD not specified | 90% COD elimination (faster than dark Fenton) | [6] |

Table 2: Kinetic Parameters of Catechol 2,3-Dioxygenase from Pseudomonas putida mt-2 (Whole Cells)

| Parameter | Value | Reference |

| Km for Catechol | 34.67 µmol·L-1 | [7] |

| Vmax | 0.29 µmol·min-1·(mg dry cell)-1 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the degradation of this compound, adapted from established protocols for similar compounds.

Protocol 1: Catechol 2,3-Dioxygenase Activity Assay

This protocol is adapted from methods used for assaying catechol 2,3-dioxygenase activity in whole bacterial cells and crude extracts.[7][8][9]

Objective: To measure the activity of catechol 2,3-dioxygenase by monitoring the formation of 2-hydroxymuconic semialdehyde.

Materials:

-

Bacterial cell culture or crude cell extract

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Catechol solution (10 mM)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 375 nm

Procedure:

-

Cell Preparation:

-

For whole-cell assays, harvest bacterial cells by centrifugation and wash them with potassium phosphate buffer. Resuspend the cells in the same buffer to a desired optical density.

-

For crude extract preparation, resuspend the cell pellet in buffer and lyse the cells using sonication or a French press. Centrifuge the lysate to remove cell debris and collect the supernatant.

-

-

Reaction Mixture Preparation:

-

In a cuvette or microplate well, add 960 µL of 50 mM potassium phosphate buffer (pH 7.5).

-

Add 20 µL of the cell suspension or crude extract.

-

-

Initiation of Reaction:

-

Start the reaction by adding 20 µL of 10 mM catechol solution to the reaction mixture.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 375 nm over time. The formation of 2-hydroxymuconic semialdehyde results in a yellow color with a maximum absorbance at this wavelength.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde (ε = 36,000 M-1 cm-1).[8] One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.

-

Protocol 2: HPLC Analysis of Degradation Intermediates

This protocol is based on methods for analyzing phenol (B47542) and its degradation products and can be adapted for this compound.[10][11][12][13][14]

Objective: To separate and quantify this compound and its degradation intermediates, such as catechol.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid)

-

Standards for this compound and expected intermediates (e.g., catechol)

Procedure:

-

Sample Preparation:

-

Collect samples from the degradation experiment at different time points.

-

Centrifuge the samples to remove bacterial cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength suitable for the compounds of interest (e.g., 275 nm for phenols).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Run a standard curve for each compound to be quantified.

-

Inject the prepared samples and identify and quantify the peaks by comparing their retention times and peak areas to the standards.

-

Protocol 3: GC-MS Analysis of Silylated Metabolites

This protocol is a general method for the analysis of non-volatile phenolic compounds by converting them into more volatile silyl (B83357) derivatives.[15][16][17][18]

Objective: To identify and quantify degradation intermediates by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like TMCS (trimethylchlorosilane)

-

Pyridine (anhydrous)

-

Standards for derivatization

Procedure:

-

Sample Preparation:

-

Extract the aqueous samples with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried residue, add a solution of MSTFA (with 1% TMCS) in pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of hydroxyl and carboxyl groups.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute all compounds.

-

Injection: Splitless injection mode.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

-

-

Analysis:

-

Identify the compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).

-

Quantify the compounds by using an internal standard and generating a calibration curve.

-

Visualizations

The following diagrams illustrate the proposed degradation pathway and a general experimental workflow for studying this process.

Proposed degradation pathway of this compound.

General experimental workflow for studying degradation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of the two-component guaiacol demethylase system from Rhodococcus rhodochrous and expression in Pseudomonas putida EM42 for guaiacol assimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic degradation of the pollutant guaiacol by dark Fenton and solar photo-Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. RCAAP - Development of a HPLC method to follow the degradation of phenol by electrochem... [rcaap.pt]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Toxicological Profile of 2-Isopropoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 2-Isopropoxyphenol is limited in publicly available literature. Much of the information presented herein is extrapolated from data on its parent compound, the carbamate (B1207046) insecticide propoxur (B1679652), and general knowledge of phenolic compounds. This guide is intended for informational purposes and should not be used for definitive risk assessment without further targeted studies.

Executive Summary

This compound is a primary metabolite of the insecticide propoxur. While it is classified as a skin, eye, and respiratory irritant, a comprehensive toxicological profile is not well-established. This document synthesizes the available data and provides a framework for its toxicological assessment based on established methodologies. The primary known biological relevance of this compound is its formation from propoxur in biological systems. Understanding its toxicological properties is crucial for evaluating the overall risk associated with propoxur exposure.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4812-20-8 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 100-102 °C at 11 mmHg | Sigma-Aldrich |

| Density | 1.03 g/mL at 25 °C | Sigma-Aldrich |

| IUPAC Name | 2-(propan-2-yloxy)phenol | [1] |

Toxicological Data

Quantitative toxicological data for this compound is largely unavailable. The following table provides data for the parent compound, propoxur, to offer some perspective on potential toxicity.

Table 1: Acute Toxicity of Propoxur

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 50 - 105 mg/kg | WHO |

| LD₅₀ | Mouse | Oral | 38 - 46 mg/kg | WHO |

| LD₅₀ | Rabbit | Dermal | >2400 mg/kg | WHO |

| LC₅₀ (4-hour) | Rat | Inhalation | >357 mg/m³ | WHO |

NOAEL/LOAEL Data for Propoxur (Chronic Studies):

-

NOAEL (Rat, 2-year feeding study): 200 ppm (equivalent to 10 mg/kg/day) based on cholinesterase inhibition.

-

LOAEL (Rat, 2-year feeding study): 600 ppm (equivalent to 30 mg/kg/day) based on cholinesterase inhibition.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3

Metabolism and Toxicokinetics

This compound is a major metabolite of propoxur. The metabolic transformation primarily occurs in the liver.

Metabolic Pathway of Propoxur to this compound

The primary metabolic pathway leading to the formation of this compound from propoxur involves the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxylesterases in the liver.

Caption: Metabolic conversion of Propoxur to this compound.

Potential Mechanisms of Toxicity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are lacking. However, as a phenolic compound, it may interact with various cellular signaling cascades. Phenolic compounds are known to exert both beneficial and adverse effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Representative Signaling Pathway for Phenolic Compounds

The following diagram illustrates a generalized signaling pathway that can be influenced by phenolic compounds, leading to an inflammatory response.

Caption: Potential influence of phenolic compounds on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed, representative experimental protocols based on OECD guidelines for assessing the toxicological profile of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound.

Experimental Workflow:

Caption: Workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water are provided ad libitum, except for an overnight fasting period before dosing.

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume not exceeding 1 mL/100g body weight.

-

Dosing: A single dose is administered by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To assess the potential of this compound to induce chromosomal aberrations in cultured mammalian cells.

Experimental Workflow:

Caption: Workflow for an in vitro chromosomal aberration test.

Methodology:

-

Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL)) are used.

-

Treatment: Cell cultures are treated with at least three analyzable concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

-

Controls: Both positive and negative (vehicle) controls are run in parallel.

-

Cell Harvest: Cells are harvested at a predetermined time after treatment.

-

Chromosome Preparation: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. Chromosome spreads are prepared on microscope slides.

-

Analysis: Metaphase cells are analyzed for chromosomal aberrations under a microscope.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

Objective: To assess the effects of this compound on male and female reproductive performance and on the offspring.

Experimental Workflow:

Caption: Workflow for a two-generation reproductive toxicity study.

Methodology:

-

Test Animals: Young, sexually mature male and female rats (P generation) are used.

-

Dosing: The test substance is administered to the P generation before mating, during mating, gestation, and lactation. Selected F1 offspring are dosed from weaning through mating to produce the F2 generation.

-

Observations: Effects on mating behavior, fertility, pregnancy, parturition, lactation, and offspring viability, growth, and development are recorded.

-

Necropsy: All P and F1 animals are subjected to a full necropsy, with special attention to the reproductive organs.

Conclusion and Recommendations

The toxicological profile of this compound is incomplete. Based on available data, it is an irritant. Its primary relevance is as a metabolite of propoxur. A comprehensive toxicological assessment would require, at a minimum, studies as outlined in the experimental protocols section, including acute toxicity, genotoxicity, and reproductive toxicity testing. Given its structural similarity to other phenolic compounds, investigations into its potential endocrine-disrupting activity and effects on inflammatory signaling pathways are also warranted. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for local and systemic toxicity.

References

The Environmental Fate of 2-Isopropoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyphenol is a significant environmental metabolite of the widely used carbamate (B1207046) insecticide, propoxur (B1679652).[1][2] Understanding its behavior and persistence in various environmental compartments is crucial for a comprehensive assessment of the ecological impact of propoxur-based pesticides. This technical guide provides an in-depth analysis of the environmental fate of this compound, summarizing available data on its formation, degradation, and potential for bioaccumulation. Detailed experimental protocols and visual representations of key processes are included to support further research and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4812-20-8 | [PubChem] |

| Molecular Formula | C₉H₁₂O₂ | [PubChem] |

| Molecular Weight | 152.19 g/mol | [PubChem] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | [Cheméo] |

Environmental Fate and Persistence

The environmental fate of this compound is intrinsically linked to the degradation of its parent compound, propoxur. The primary formation pathway of this compound in the environment is through the hydrolysis of propoxur.[1][2]

Biodegradation

The principal mechanism of propoxur's biodegradation is the hydrolysis of its carbamate linkage, leading to the formation of this compound.[3] Microbial action in soil and water facilitates this transformation, with subsequent degradation of this compound to carbon dioxide and methylamine.[2]

Table 2: Biodegradation Half-life of Propoxur in Soil

| Soil Type | Half-life (t½) | Conditions | Reference |

| Silt Loam | 80 days | Aerobic | [PubChem] |

| Sandy Loam | 210 days | Aerobic | [PubChem] |

It is anticipated that once formed, this compound, as a phenolic compound, will undergo further microbial degradation, although specific rates are not documented in the reviewed literature.

Photodegradation

Propoxur exhibits relative stability to photodecomposition in aqueous solutions but can undergo some degradation when exposed to light on solid surfaces.[1] The photodegradation of propoxur in water can be accelerated by the presence of humic acids.

Table 3: Photodegradation Half-life of Propoxur in Water

| Condition | Half-life (t½) | Reference |

| Irradiated water (>290 nm) | 88 hours | [PubChem] |

| Irradiated water with humic acids | 13.0 - 40.8 hours | [PubChem] |

The photodegradation of this compound itself has not been extensively studied, but as a phenolic compound, it is expected to be susceptible to photochemical reactions in the environment.

Hydrolysis

The formation of this compound is directly dependent on the hydrolysis of propoxur, a process that is significantly influenced by pH. The hydrolysis of propoxur is more rapid under alkaline conditions.

Table 4: Hydrolysis Half-life of Propoxur in Water

| pH | Half-life (t½) | Temperature | Reference |

| 4 | > 1 year | 22°C | [FAO] |

| 7 | 93.2 days | 22°C | [FAO] |

| 9 | 30.1 hours | 22°C | [FAO] |

| 10.8 | 40 minutes | 20°C | [INCHEM] |

| 11.8 | 11.5 minutes | 20°C | [INCHEM] |

| 12.8 | 1 minute | 20°C | [INCHEM] |

Once formed, the ether linkage in this compound is generally stable to hydrolysis under typical environmental conditions.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. While no specific Bioconcentration Factor (BCF) is available for this compound, the data for its parent compound, propoxur, suggest a low potential for bioaccumulation.

Table 5: Bioaccumulation Potential of Propoxur

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 5 (Estimated) | Aquatic Organisms | [PubChem] |

| Accumulation Factor | 9 | Aquatic Organisms | [EXTOXNET] |

Given the relatively low predicted Log Kₒw of 2.1 for this compound, it is not expected to significantly bioaccumulate in aquatic organisms.

Ecotoxicity

Limited ecotoxicity data is available for this compound. However, information on structurally similar alkylphenols can provide some insight into its potential effects on aquatic organisms. It is important to note that toxicity can vary significantly between different phenolic compounds.

Experimental Protocols

Biodegradation Testing (Adapted from OECD 301)

This protocol outlines a general procedure for assessing the ready biodegradability of a substance like this compound in an aerobic aqueous medium.

Objective: To determine the potential for microbial degradation of this compound.

Materials:

-

Test substance: this compound

-

Mineral medium (e.g., as specified in OECD 301)

-

Inoculum: Activated sludge from a domestic wastewater treatment plant

-

Reference substance (e.g., sodium benzoate)

-

Apparatus for measuring oxygen consumption or carbon dioxide evolution (e.g., respirometer)

Procedure:

-

Prepare a solution of this compound in the mineral medium at a known concentration (e.g., 2-10 mg/L).

-

Inoculate the solution with a small volume of activated sludge.

-

Prepare control flasks containing:

-

Mineral medium and inoculum only (blank)

-

Mineral medium, inoculum, and the reference substance.

-

-

Incubate all flasks under aerobic conditions in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Monitor the biodegradation process by measuring the biological oxygen demand (BOD) or the amount of CO₂ produced over the 28-day period.

-

Calculate the percentage of degradation of this compound relative to its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂).

Analytical Method for this compound in Water

This protocol describes a general approach for the extraction and analysis of phenolic compounds from water samples.

Objective: To quantify the concentration of this compound in an aqueous sample.

Materials:

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (for conditioning and elution)

-

Acidified water (for sample preparation)

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer)

-

Analytical standard of this compound

Procedure:

-

Sample Preparation: Acidify the water sample to a pH of approximately 2-3.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by acidified water through it.

-

Sample Extraction: Pass the acidified water sample through the conditioned SPE cartridge. The phenolic compounds will be retained on the sorbent.

-

Cartridge Washing: Wash the cartridge with a small volume of acidified water to remove any interfering substances.

-

Elution: Elute the retained this compound from the cartridge using a small volume of methanol.

-

Analysis: Analyze the eluate using HPLC. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from the analytical standard.

Signaling Pathways and Logical Relationships

The environmental fate of this compound is governed by a series of interconnected processes. The following diagrams illustrate these relationships.

Caption: Formation of this compound from Propoxur.

Caption: Analytical Workflow for this compound.

Conclusion

This compound is a primary and significant degradation product of the insecticide propoxur. Its formation in the environment is mainly driven by the hydrolysis and biodegradation of the parent compound. While specific quantitative data on the environmental fate of this compound are limited, information on propoxur and the general behavior of phenolic compounds suggests that it is unlikely to persist for long periods or bioaccumulate significantly in the environment. Further research is warranted to determine the specific degradation rates and ecotoxicological profile of this compound to refine environmental risk assessments of propoxur-based pesticides. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Isopropoxyphenol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropoxyphenol is a primary metabolite of the carbamate (B1207046) insecticide propoxur (B1679652) and a derivative of guaiacol. While extensive research has focused on the parent compound's toxicity, the independent biological activities of this compound remain largely uncharacterized. Based on its chemical structure as a phenolic compound and its metabolic relationship to a known acetylcholinesterase inhibitor, this technical guide outlines the hypothesized mechanisms of action of this compound. We explore its potential as an enzyme inhibitor, an antioxidant, and a modulator of key cellular signaling pathways. This document provides a theoretical framework and detailed experimental protocols to facilitate further investigation into the bioactivity of this compound, a compound of interest in toxicology and pharmacology.

Introduction

This compound, a member of the phenol (B47542) and aromatic ether classes, is most notably recognized as a major metabolite of the N-methylcarbamate insecticide, propoxur[1]. The hydrolysis of propoxur in biological systems yields this compound, which is often used as a biomarker for exposure to this pesticide. Structurally, it is a derivative of guaiacol, a naturally occurring organic compound with known antioxidant and antiseptic properties[2]. Given its origins and chemical scaffold, this compound is hypothesized to possess intrinsic biological activities, including enzyme inhibition and modulation of oxidative stress and inflammatory pathways. This guide provides a comprehensive overview of these potential mechanisms of action and furnishes detailed experimental protocols for their investigation.

Hypothesized Mechanisms of Action

Acetylcholinesterase Inhibition

Propoxur, the parent compound of this compound, is a well-established inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine[3]. The primary mechanism of toxicity for propoxur is the carbamoylation of the serine residue in the active site of AChE, leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxic effects. As a hydrolysis product of propoxur, this compound may retain some affinity for the acetylcholinesterase active site, potentially acting as a competitive or non-competitive inhibitor, albeit likely with lower potency than the parent carbamate.

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils. It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases and cardiovascular conditions[4]. Phenolic compounds are a known class of MPO inhibitors[2]. Given that this compound possesses a phenolic hydroxyl group, it is plausible that it could inhibit MPO activity, thereby exerting anti-inflammatory effects.

Antioxidant Activity

Phenolic compounds are well-documented antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby neutralizing them. The antioxidant potential of various phenolic compounds has been extensively studied using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[5][6]. This compound's chemical structure suggests it may exhibit similar antioxidant properties, potentially mitigating cellular damage caused by oxidative stress.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes[7][8]. Many phenolic compounds have been shown to modulate these pathways, often as a consequence of their antioxidant activity[9]. It is hypothesized that this compound may influence the activation of NF-κB and MAPK, thereby regulating inflammatory processes.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the experimental protocols detailed in the subsequent section. These values are for illustrative purposes only and are intended to guide researchers in their data analysis.

Table 1: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) [Hypothetical] | Inhibition Type [Hypothetical] |

| Acetylcholinesterase (AChE) | Ellman's Assay | 75.3 | Competitive |

| Myeloperoxidase (MPO) | Amplex Red Assay | 22.8 | Non-competitive |

Table 2: Illustrative Antioxidant Activity Data for this compound

| Assay | IC50 (µM) [Hypothetical] | Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical] |

| DPPH Radical Scavenging | 150.6 | 0.45 |

| ABTS Radical Scavenging | 88.2 | 0.62 |

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman's method for determining acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of each concentration of this compound.

-

Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.

-

Add 125 µL of DTNB solution (3 mM in phosphate buffer).